molecular formula C13H25BrO2 B1265964 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- CAS No. 50816-20-1

2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-

Cat. No. B1265964
Key on ui cas rn: 50816-20-1
M. Wt: 293.24 g/mol
InChI Key: JCRBYQZIJFWGOO-UHFFFAOYSA-N
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Patent
US05362744

Procedure details

To a stirred, room temperature suspension of Amberlyst 15 resin (2.37 g) in a solution of 8-bromo-1-octanol (9.50 g, 0.0454 mol) in heptane (95 mL) was added dropwise neat 3,4-dihydro-2H-pyran (5.0 mL, 0.055 mol) under a nitrogen atmosphere, and the mixture was stirred for 22 hours. The resin was filtered off, and the filtrate was rotoevaporated to an oil. The oil was chromatographed on silica gel (400 g, 230-400 mesh) using PET ether-diethyl ether (10:1, 10×500 mL) as eluent. Fractions containing title compound were rotoevaporated and dried in vacuo to give a clear, colorless oil, yield 10.92 g (82%). 1H NMR (CDCl3): δ 4.6 (dd, 1H), 3.9 (m, 1H), 3.8 (m, 1H), 3.5 (m, 1H), 3.4 (m, 3H), 1.8 (m, 3H), 1.7 (m, 1H), 1.6 (m, 6H), 1.4 (m, 1H), 1.3 (m, 7H).
[Compound]
Name
resin
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][OH:10].[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1>CCCCCCC>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][O:10][CH:12]1[CH2:13][CH2:14][CH2:15][CH2:16][O:11]1

Inputs

Step One
Name
resin
Quantity
2.37 g
Type
reactant
Smiles
Name
Quantity
9.5 g
Type
reactant
Smiles
BrCCCCCCCCO
Name
Quantity
95 mL
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC=C1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resin was filtered off
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed on silica gel (400 g, 230-400 mesh)
ADDITION
Type
ADDITION
Details
Fractions containing title compound
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give a clear, colorless oil, yield 10.92 g (82%)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
Smiles
BrCCCCCCCCOC1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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